molecular formula C7H10BNO4 B1463905 4,6-Dimethoxypyridine-3-boronic acid CAS No. 915021-19-1

4,6-Dimethoxypyridine-3-boronic acid

Cat. No. B1463905
CAS RN: 915021-19-1
M. Wt: 182.97 g/mol
InChI Key: UHGCUDIEQMAMTD-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyridine-3-boronic acid is a type of boronic acid derivative . Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular formula of this compound is C7H10BNO4 . The molecular weight is 182.97 . Further details about its structure are not available in the sources retrieved.

Scientific Research Applications

4,6-Dimethoxypyridine-3-boronic acid has numerous applications in scientific research, including in the synthesis of drugs and pharmaceuticals, the synthesis of polymers and polysaccharides, and the synthesis of other materials. It is also used as a reagent in organic synthesis, such as in Suzuki coupling reactions, Wittig reactions, and reductive amination reactions. In addition, this compound has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides.

Mechanism of Action

Target of Action

The primary target of 4,6-Dimethoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary molecular and cellular effect of this compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the boronic acid reagent is crucial for the success of the reaction . Therefore, the reaction should be carried out in a well-controlled environment to ensure the efficacy and stability of the compound .

Advantages and Limitations for Lab Experiments

The main advantage of using 4,6-Dimethoxypyridine-3-boronic acid in laboratory experiments is its ability to catalyze certain reactions, which can greatly increase the efficiency of the reaction. Furthermore, this compound is relatively inexpensive and readily available, making it an attractive choice for many laboratory experiments. However, this compound is also highly reactive and can cause side reactions with other molecules, which can be difficult to control.

Future Directions

There are many potential future directions for the use of 4,6-Dimethoxypyridine-3-boronic acid in scientific research. For example, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanism of action. In addition, further research is needed to explore the potential applications of this compound in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and polysaccharides. Furthermore, further research is needed to explore the potential of this compound as a reagent in organic synthesis, as well as its potential applications in the synthesis of various organic compounds. Finally, further research is needed to explore the potential of this compound as a catalyst for certain reactions, as well as its potential for use in drug delivery systems.

Safety and Hazards

4,6-Dimethoxypyridine-3-boronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Biochemical Analysis

Biochemical Properties

4,6-Dimethoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The boronic acid group of this compound undergoes transmetalation with the palladium center, facilitating the transfer of an organic group to the palladium. This process is essential for the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

properties

IUPAC Name

(4,6-dimethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGCUDIEQMAMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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